molecular formula C6H7N3O2 B6229074 methyl 5-aminopyridazine-4-carboxylate CAS No. 1147110-07-3

methyl 5-aminopyridazine-4-carboxylate

Cat. No.: B6229074
CAS No.: 1147110-07-3
M. Wt: 153.14 g/mol
InChI Key: LLELACMEVCALTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-aminopyridazine-4-carboxylate is a chemical compound that is used in scientific research . Its versatile nature allows for application in various studies, such as drug development, organic synthesis, and material science.


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3, (H2,7,8) .

Safety and Hazards

Methyl 5-aminopyridazine-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 5-aminopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELACMEVCALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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